Neokestose

Description

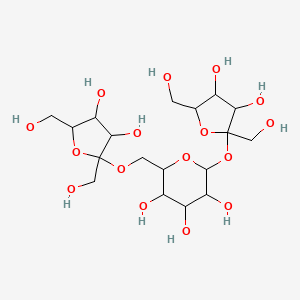

Structure

2D Structure

Properties

CAS No. |

3688-75-3 |

|---|---|

Molecular Formula |

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-6-10(24)14(28)17(4-21,32-6)30-3-8-9(23)12(26)13(27)16(31-8)34-18(5-22)15(29)11(25)7(2-20)33-18/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 |

InChI Key |

HQFMTRMPFIZQJF-OESPXIITSA-N |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Neokestose: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neokestose, a naturally occurring trisaccharide, is gaining significant attention within the scientific community for its potential applications in the food, pharmaceutical, and biotechnology sectors. As a member of the fructooligosaccharide (FOS) family, it exhibits notable prebiotic properties, contributing to gut health by selectively stimulating the growth of beneficial bacteria. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its enzymatic synthesis, purification, and characterization are presented, alongside a summary of its impact on microbial ecosystems. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and application of novel carbohydrates.

Chemical Structure and Isomerism

This compound is a non-reducing trisaccharide with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of approximately 504.4 g/mol .[1] It is composed of three monosaccharide units: two fructose (B13574) molecules and one glucose molecule.

The defining structural feature of this compound is the unique glycosidic linkage. It consists of a sucrose (B13894) molecule (a disaccharide of glucose and fructose linked via an α-1,2-glycosidic bond) to which a second fructose molecule is attached to the C-6 hydroxyl group of the glucose residue through a β-(2→6) glycosidic bond.[2] This distinguishes it from its isomers, 1-kestose (B104855) and 6-kestose, where the additional fructose unit is linked to the fructose residue of sucrose.

Isomeric Forms:

-

1-Kestose: The fructose unit is linked to the C-1 position of the fructose residue of sucrose via a β-(2→1) bond.

-

6-Kestose: The fructose unit is linked to the C-6 position of the fructose residue of sucrose via a β-(2→6) bond.

-

This compound: The fructose unit is linked to the C-6 position of the glucose residue of sucrose via a β-(2→6) bond.

Physicochemical Properties

The distinct structural arrangement of this compound confers specific physicochemical properties that are crucial for its biological function and industrial applications. Compared to other FOS, this compound is reported to have superior heat and chemical stability.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1] |

| Molecular Weight | 504.4 g/mol | [1] |

| Melting Point | Data not readily available in experimental form. | |

| Boiling Point | Predicted: 902.9 ± 65.0 °C | |

| Density | Predicted: 1.82 ± 0.1 g/cm³ | |

| Specific Optical Rotation | Data not readily available in experimental form. | |

| Solubility | Soluble in water. Quantitative data not readily available. |

Experimental Protocols

Enzymatic Synthesis of this compound

The primary method for this compound synthesis is through the enzymatic activity of fructosyltransferases (FTases). These enzymes catalyze the transfer of a fructosyl group from a donor substrate, typically sucrose, to an acceptor molecule. 6G-fructosyltransferases (6G-FFT) are specifically involved in the synthesis of this compound.[3][4]

Materials:

-

Sucrose (substrate)

-

Fructosyltransferase (e.g., from Aspergillus species or other microbial sources)[5]

-

Sodium acetate (B1210297) buffer (pH 5.5)

-

Reaction vessel with temperature and pH control

-

Water bath or incubator

Protocol:

-

Prepare a concentrated solution of sucrose (e.g., 50-60% w/v) in sodium acetate buffer.

-

Equilibrate the sucrose solution to the optimal temperature for the chosen fructosyltransferase (typically 50-60°C).[5]

-

Add the fructosyltransferase enzyme to the sucrose solution. The enzyme-to-substrate ratio should be optimized for efficient conversion and minimal byproduct formation.

-

Maintain the reaction mixture at the optimal temperature and pH for a predetermined duration (e.g., 8-24 hours), with gentle agitation.[6]

-

Monitor the progress of the reaction by periodically taking samples and analyzing the carbohydrate composition using High-Performance Liquid Chromatography (HPLC).

-

Terminate the reaction by heat inactivation of the enzyme (e.g., heating to 80-90°C for 10-15 minutes).

Purification of this compound

Following enzymatic synthesis, the reaction mixture contains this compound, unreacted sucrose, glucose, fructose, and potentially other fructooligosaccharides. Purification is essential to isolate this compound for further characterization and application. Gel filtration chromatography is a commonly employed technique for this purpose.[7]

Materials:

-

Crude this compound syrup

-

Gel filtration column (e.g., Bio-Gel P-2)[7]

-

Deionized water (mobile phase)

-

Fraction collector

-

Refractive index (RI) detector or other suitable carbohydrate detection system

Protocol:

-

Equilibrate the gel filtration column with deionized water at a constant flow rate.

-

Concentrate the crude this compound syrup to a suitable viscosity.

-

Load a small volume of the concentrated syrup onto the column.[8]

-

Elute the carbohydrates with deionized water at a controlled flow rate (e.g., 0.1 mL/min).[7]

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the elution profile using an RI detector. This compound, being a trisaccharide, will elute after any higher molecular weight oligosaccharides and before the monosaccharides (glucose and fructose) and the disaccharide (sucrose).

-

Analyze the collected fractions for this compound purity using HPLC.

-

Pool the fractions containing pure this compound and lyophilize or concentrate as required.

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates, including this compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the isolated compound.

¹H and ¹³C NMR Spectral Data of this compound in D₂O:

The following table summarizes the chemical shifts (δ) in ppm for the proton (¹H) and carbon (¹³C) nuclei of this compound.[9] The assignments are based on 1D and 2D NMR experiments.

| Position | ¹³C (ppm) | ¹H (ppm) |

| Glucose Moiety | ||

| G-1 | 92.5 | 5.42 (d, J=3.8 Hz) |

| G-2 | 72.0 | 3.58 (dd, J=3.8, 10.0 Hz) |

| G-3 | 73.4 | 3.84 (t, J=9.6 Hz) |

| G-4 | 70.2 | 3.48 (t, J=9.6 Hz) |

| G-5 | 71.8 | 3.96 (ddd, J=2.2, 5.0, 10.0 Hz) |

| G-6a | 66.8 | 3.91 (dd, J=2.2, 11.8 Hz) |

| G-6b | 66.8 | 3.79 (dd, J=5.0, 11.8 Hz) |

| Fructose Moiety (linked to Glucose C-6) | ||

| F'-1a | 63.2 | 3.70 (d, J=12.4 Hz) |

| F'-1b | 63.2 | 3.63 (d, J=12.4 Hz) |

| F'-2 | 104.5 | |

| F'-3 | 76.9 | 4.12 (d, J=8.2 Hz) |

| F'-4 | 74.8 | 4.01 (t, J=7.8 Hz) |

| F'-5 | 81.9 | 3.89 (dd, J=5.6, 8.2 Hz) |

| F'-6a | 61.4 | 3.75 (d, J=12.8 Hz) |

| F'-6b | 61.4 | 3.58 (d, J=12.8 Hz) |

| Fructose Moiety (from Sucrose) | ||

| F''-1a | 63.2 | 3.70 (d, J=12.4 Hz) |

| F''-1b | 63.2 | 3.63 (d, J=12.4 Hz) |

| F''-2 | 104.5 | |

| F''-3 | 77.4 | 4.21 (d, J=8.4 Hz) |

| F''-4 | 75.0 | 4.10 (t, J=8.0 Hz) |

| F''-5 | 82.2 | 3.92 (dd, J=5.6, 8.4 Hz) |

| F''-6a | 61.4 | 3.75 (d, J=12.8 Hz) |

| F''-6b | 61.4 | 3.58 (d, J=12.8 Hz) |

Biological Significance and Signaling

This compound is recognized as a potent prebiotic, exerting beneficial effects on the host by modulating the composition and activity of the gut microbiota.[10] It is not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract and thus reaches the colon intact, where it is selectively fermented by beneficial bacteria.

Prebiotic Effect on Gut Microbiota:

-

Stimulation of Bifidobacteria and Lactobacilli: Studies have shown that this compound significantly promotes the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus species.[10]

-

Inhibition of Pathogenic Bacteria: The fermentation of this compound by beneficial bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. This lowers the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria like Clostridium and Bacteroides.[10]

-

Production of Short-Chain Fatty Acids (SCFAs): SCFAs are key metabolites that have numerous health benefits, including serving as an energy source for colonocytes (butyrate), modulating the immune system, and influencing metabolic processes.

Conclusion

This compound stands out as a promising functional carbohydrate with significant potential in various scientific and industrial domains. Its unique chemical structure imparts desirable physicochemical properties and a potent prebiotic activity that can positively influence human health. The detailed methodologies for its synthesis, purification, and characterization provided in this guide offer a solid foundation for further research and development. As our understanding of the intricate relationship between diet, the gut microbiome, and overall health continues to grow, the importance of prebiotics like this compound is set to expand, paving the way for novel applications in functional foods, therapeutics, and personalized nutrition.

References

- 1. This compound | C18H32O16 | CID 14282017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Separation and purification of this compound produced by sucrose biotransformation [spgykj.com]

- 8. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Neokestose in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose is a naturally occurring trisaccharide and a member of the fructooligosaccharide (FOS) family. It is a structural isomer of 1-kestose (B104855) and 6-kestose, distinguished by a β-(2,6) glycosidic linkage of a fructosyl unit to the glucose moiety of sucrose (B13894). While less abundant in nature than its isomers, this compound is gaining significant attention in the scientific community for its potential prebiotic properties and other health benefits, making its natural sources a subject of considerable interest for research and development. This guide provides an in-depth overview of the plant-based natural sources of this compound, its biosynthesis, and the methodologies for its extraction and quantification.

Natural Sources of this compound

This compound is found in a variety of plants, often alongside other fructans. Its concentration can vary significantly depending on the plant species, cultivar, tissue type, and developmental stage. The primary plant families known to accumulate this compound are the Asparagaceae and Amaryllidaceae.

Key Plant Sources:

-

Asparagus (Asparagus officinalis): Asparagus is a well-documented source of this compound. It is present in both the edible spears and the storage roots of the plant.[1][2][3] The concentration of this compound can differ between the top, middle, and bottom portions of the spear.[2]

-

Onion (Allium cepa): Various onion cultivars are known to contain this compound.[4][5] The levels of this compound and its related tetrasaccharides can be higher than those of 1-kestose and nystose (B80899) during the growth of the onion bulb.[4]

-

Other Allium Species: Besides the common onion, other members of the Allium genus are potential sources of this compound.

-

Tall Fescue (Festuca arundinacea): The trisaccharide fraction of tall fescue has been found to contain this compound, among other components.[1]

-

Orchard Grass (Dactylis glomerata): Stem tissue of orchard grass contains both 1-kestose and this compound.[1]

Quantitative Data on this compound Content

The quantification of this compound in plant tissues is crucial for identifying high-yield sources for extraction and for understanding its physiological role in the plant. The following tables summarize available data on this compound content in selected plant sources.

Table 1: this compound and Other Fructoolaccharide Content in Asparagus Spears

| Plant Part | 1-kestose (μg/g FW) | This compound (μg/g FW) | Nystose (μg/g FW) |

| Green Asparagus Spear (Top) | 18.2 ± 1.9 | 29.7 ± 2.7 | - |

| Green Asparagus Spear (Middle) | - | - | - |

| Green Asparagus Spear (Bottom) | - | - | - |

Data adapted from a study on carbohydrate variations in asparagus spears. The study notes that total soluble sugars consist mainly of reducing sugars with small amounts of low degree of polymerization FOS like 1-kestose and this compound.[2]

Table 2: Fructooligosaccharide Composition in Onion Bulbs During Growth

| Growth Stage | This compound and related tetrasaccharides Level | 1-kestose and Nystose Level |

| June - September | Higher | Lower |

This table reflects the relative levels of different FOS in three onion cultivars during their growth period. The study highlights that this compound and its derivatives are the predominant forms of FOS.[4]

Biosynthesis of this compound in Plants

The biosynthesis of this compound is intricately linked to the overall fructan metabolism in plants, which originates from sucrose, the primary product of photosynthesis. Two key enzymes are responsible for the synthesis of this compound:

-

Sucrose:sucrose 1-fructosyltransferase (1-SST): This enzyme initiates fructan synthesis by catalyzing the transfer of a fructose (B13574) moiety from one sucrose molecule to another, producing 1-kestose and glucose.

-

Fructan:fructan 6G-fructosyltransferase (6G-FFT): This enzyme is crucial for the synthesis of the neoseries of fructans, including this compound. It transfers a fructosyl group to the C6 position of the glucose unit within a sucrose molecule.

The following diagram illustrates the biosynthetic pathway leading to this compound.

Caption: Biosynthesis of this compound from sucrose.

Experimental Protocols

The accurate extraction and quantification of this compound from plant materials are essential for research and industrial applications. Below are generalized protocols based on common methodologies.

Extraction of Fructooligosaccharides (FOS)

This protocol describes a general method for extracting FOS, including this compound, from plant tissues.

Materials:

-

Fresh or freeze-dried plant tissue (e.g., asparagus spears, onion bulbs)

-

80% (v/v) Ethanol (B145695)

-

Deionized water

-

Homogenizer or mortar and pestle

-

Centrifuge

-

Water bath

-

Rotary evaporator or vacuum concentrator

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for purification (optional)

Procedure:

-

Sample Preparation: Homogenize fresh plant tissue or grind freeze-dried tissue to a fine powder.

-

Extraction:

-

Add 80% ethanol to the prepared sample (e.g., 10 mL per 1 g of sample).

-

Incubate in a water bath at 80°C for 1 hour with occasional vortexing.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet two more times.

-

Pool the supernatants.

-

-

Solvent Evaporation: Evaporate the ethanol from the pooled supernatant using a rotary evaporator or vacuum concentrator.

-

Purification (Optional):

-

Dissolve the dried extract in a minimal amount of deionized water.

-

Pass the solution through a pre-conditioned C18 SPE cartridge to remove non-polar compounds.

-

Collect the aqueous eluate containing the FOS.

-

-

Final Preparation: Lyophilize the purified extract to obtain a powdered FOS sample. Store at -20°C until analysis.

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including this compound.

Instrumentation and Conditions:

-

HPLC System: A biocompatible HPLC system equipped with a pulsed amperometric detector with a gold electrode.

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

-

Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) in deionized water. The exact gradient will depend on the specific column and the range of oligosaccharides being analyzed.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 - 25 µL.

-

Detection: Pulsed amperometry with a carbohydrate-specific waveform.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound, 1-kestose, nystose, and other relevant sugars of known concentrations.

-

Sample Preparation: Dissolve the extracted FOS powder in deionized water to a known concentration. Filter the solution through a 0.22 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPAEC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the this compound standard. Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standards.

Experimental Workflow

The following diagram outlines the general workflow for the extraction and analysis of this compound from plant materials.

References

- 1. Detection of Kestoses and Kestose-Related Oligosaccharides in Extracts of Festuca arundinacea, Dactylis glomerata L., and Asparagus officinalis L. Root Cultures and Invertase by 13C and 1H Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fructans Are Differentially Distributed in Root Tissues of Asparagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential of Inulin-Fructooligosaccharides Extract Produced from Red Onion (Allium cepa var. viviparum (Metz) Mansf.) as an Alternative Prebiotic Product [mdpi.com]

The Microbial Synthesis of Neokestose: A Technical Guide to the Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neokestose, a functional trisaccharide, has garnered significant attention in the fields of biotechnology and pharmacology for its potent prebiotic properties and potential therapeutic applications. This technical guide provides an in-depth exploration of the microbial biosynthesis of this compound, focusing on the enzymatic pathways, key microorganisms, and relevant experimental methodologies. Quantitative data on enzyme kinetics and production yields are systematically presented, alongside detailed protocols for crucial experiments. Furthermore, this guide employs Graphviz visualizations to clearly illustrate the core biochemical pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in drug development and related scientific disciplines.

Introduction

This compound is a non-reducing trisaccharide composed of two fructose (B13574) units and one glucose unit, with a characteristic β-(2→6) glycosidic bond linking a fructose molecule to the glucose moiety of sucrose (B13894). As a member of the fructooligosaccharide (FOS) family, this compound exhibits superior prebiotic effects compared to other FOS, selectively promoting the growth of beneficial gut microbiota such as Bifidobacterium and Lactobacillus species.[1] Its stability and functional properties have made it a target for biotechnological production, with microorganisms offering a promising and sustainable route for its synthesis.

The microbial production of this compound is primarily achieved through the action of fructosylating enzymes, which catalyze the transfer of a fructosyl group from a donor substrate, typically sucrose, to an acceptor molecule. This guide delves into the core mechanisms of this biosynthesis, providing a technical overview for researchers seeking to understand and harness these microbial systems for this compound production.

The Core Biosynthesis Pathway of this compound

The fundamental reaction in the microbial biosynthesis of this compound is the transfructosylation of sucrose. This process is catalyzed by specific enzymes that cleave the glycosidic bond in a sucrose molecule and transfer the liberated fructosyl residue to the C6 hydroxyl group of the glucose moiety of another sucrose molecule.

The key enzymes involved in this pathway are:

-

Fructosyltransferases (FTs) (EC 2.4.1.9): These enzymes are central to FOS synthesis and exhibit a high capacity for transfructosylation.[2]

-

β-Fructofuranosidases (EC 3.2.1.26): While primarily known for their hydrolytic activity on sucrose, many microbial β-fructofuranosidases also possess significant transfructosylating activity, particularly at high substrate concentrations.

The general reaction for this compound synthesis can be summarized as follows:

Sucrose (Donor) + Sucrose (Acceptor) → this compound + Glucose

This primary reaction can be followed by subsequent fructosyl transfer reactions, leading to the formation of longer-chain neo-FOS, such as neonystose. Additionally, depending on the specificity of the enzyme, other FOS isomers like 1-kestose (B104855) and 6-kestose (B12071499) may be produced as byproducts through the transfer of the fructosyl unit to different positions on the acceptor sucrose molecule.

Key Microorganisms in this compound Synthesis

A variety of microorganisms have been identified as potent producers of this compound, primarily belonging to fungi and bacteria.

Fungi

Filamentous fungi, particularly species of Aspergillus and Penicillium, are well-known for their ability to produce a wide range of fructosylating enzymes.

-

Aspergillus species: Aspergillus niger, Aspergillus oryzae, and Aspergillus tamarii are notable producers of fructosyltransferases with high transfructosylating activity.[3][4][5] These enzymes often produce a mixture of FOS, with the product profile being influenced by reaction conditions.

-

Penicillium species: Certain Penicillium strains have also been shown to synthesize this compound, contributing to the diversity of microbial sources for its production.

Yeasts

Yeasts are another significant group of microorganisms capable of efficient this compound synthesis.

-

Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma): This basidiomycetous yeast is a prominent producer of a β-fructofuranosidase with a high specificity for producing this compound.[6][7] The intracellular nature of the enzyme in this yeast offers unique process considerations.

-

Schwanniomyces occidentalis : This yeast produces a β-fructofuranosidase that can synthesize a variety of FOS, including this compound.

Lactic Acid Bacteria (LAB)

Several species of Lactic Acid Bacteria have been reported to produce fructosyltransferases capable of synthesizing this compound and other FOS.

-

Lactobacillus species: Strains of Lactobacillus reuteri and Lactobacillus sanfranciscensis possess fructosyltransferases that contribute to the synthesis of fructans, including this compound.[8] The use of food-grade LAB for this compound production is of particular interest for applications in functional foods.

Data Presentation: Quantitative Analysis of this compound Biosynthesis

The efficiency of this compound production is dependent on the kinetic properties of the enzymes and the specific reaction conditions. The following tables summarize key quantitative data from various microbial sources.

Table 1: Kinetic Parameters of Microbial Fructosylating Enzymes

| Microorganism | Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Aspergillus niger AS0023 | Fructosyltransferase | Sucrose | 44.38 | 1030 | [4] |

| Aspergillus tamarii | Mycelial Fructosyltransferase | Sucrose | 1049.717 | 2.094 | [5] |

| Aspergillus niger sp. XOBP48 | Fructosyltransferase | Sucrose | 79.51 | 45.04 (µmol/min) | [3] |

Table 2: Optimal Conditions and Yields for this compound Production

| Microorganism | Optimal pH | Optimal Temperature (°C) | Substrate Concentration | Max. This compound/FOS Yield | Reference |

| Aspergillus niger sp. XOBP48 | 6.0 | 50 | 5% (w/v) Sucrose | - | [3] |

| Aspergillus oryzae CFR 202 | 6.0 | 60 | 60% Sucrose | High FOS production | [9] |

| Xanthophyllomyces dendrorhous BCRC 22367 | 6.9 | 20 | 250 g/L Sucrose | 49.6% (neo-FOS) | [7] |

| Aspergillus tamarii | 7.0 | 28.4 | 50% (w/v) Sucrose | 251 g/L (FOS) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Fructosyltransferase Activity Assay

This protocol describes a common method for determining the activity of fructosyltransferase using the dinitrosalicylic acid (DNS) method to quantify reducing sugars.

Materials:

-

100 mM Citrate-phosphate buffer (pH 6.5)

-

5% (w/v) Sucrose solution (prepared in the above buffer)

-

Enzyme extract

-

Dinitrosalicylic acid (DNS) reagent

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture by adding 1 mL of the enzyme extract to 2 mL of the 5% sucrose solution.

-

Incubate the reaction mixture at 50°C for 20 minutes.

-

Terminate the reaction by boiling the mixture for 10 minutes.

-

Cool the tubes to room temperature.

-

Add 2 mL of DNS reagent to the reaction mixture.

-

Boil the tubes for 5-15 minutes to allow for color development.

-

Cool the tubes and measure the absorbance at 540 nm using a spectrophotometer.

-

A standard curve using known concentrations of glucose is used to determine the amount of reducing sugar produced. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of glucose per minute under the assay conditions.

Purification of Fungal Fructosyltransferase

This protocol outlines a general procedure for the purification of an extracellular fungal fructosyltransferase.

Materials:

-

Fungal culture supernatant

-

Dialysis tubing

-

DEAE-Sepharose or other anion-exchange chromatography column

-

Sephacryl S-200 or other gel filtration chromatography column

-

Appropriate buffers for chromatography

-

Protein concentration assay kit (e.g., Bradford or BCA)

-

SDS-PAGE equipment and reagents

Procedure:

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the chilled culture supernatant to a saturation of 80%. Stir for at least 4 hours at 4°C. Centrifuge to collect the precipitated protein.

-

Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess salt.

-

Anion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of NaCl in the same buffer. Collect fractions and assay for fructosyltransferase activity.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and load onto a Sephacryl S-200 column equilibrated with buffer. Elute with the same buffer and collect fractions. Assay the fractions for activity.

-

Purity Analysis: Analyze the purified fractions by SDS-PAGE to assess purity and estimate the molecular weight of the enzyme.

HPLC-RID Analysis of Fructooligosaccharides

This protocol describes a high-performance liquid chromatography with a refractive index detector (HPLC-RID) method for the separation and quantification of this compound and other FOS.[10][11]

Instrumentation:

-

HPLC system with a refractive index detector (RID)

-

Amino (NH2) or a suitable carbohydrate analysis column (e.g., Pb2+ column)

Mobile Phase:

-

Acetonitrile:Water (e.g., 70:30, v/v) for an amino column.

-

Deionized water for a Pb2+ column.

Chromatographic Conditions:

-

Flow rate: 0.5 - 1.0 mL/min

-

Column Temperature: 35 - 85°C (depending on the column)

-

Injection Volume: 10 - 20 µL

Sample Preparation:

-

Reaction samples are typically terminated by adding a solvent like methanol (B129727) or by heat inactivation.

-

Centrifuge the samples to remove any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

Dilute the samples as necessary to fall within the linear range of the detector.

Quantification:

-

Prepare standard solutions of glucose, fructose, sucrose, 1-kestose, and this compound (if available) at known concentrations.

-

Generate a calibration curve for each standard by plotting peak area against concentration.

-

Quantify the sugars in the samples by comparing their peak areas to the respective calibration curves.

Conclusion

The microbial biosynthesis of this compound represents a highly promising avenue for the large-scale production of this valuable prebiotic. A thorough understanding of the enzymatic pathways, the selection of appropriate microbial strains, and the optimization of reaction conditions are crucial for achieving high yields and purity. The methodologies and data presented in this technical guide provide a solid foundation for researchers and professionals to advance the science and technology of this compound production, paving the way for its broader application in functional foods, pharmaceuticals, and other health-related industries. Further research into the genetic engineering of microbial strains and the development of novel biocatalytic processes will undoubtedly unlock the full potential of microbial this compound synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial production of fructosyltransferases for synthesis of pre-biotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and biochemical characterization of an extracellular fructosyltransferase enzyme from Aspergillus niger sp. XOBP48: implication in fructooligosaccharide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and partial characterization of fructosyltransferase and invertase from Aspergillus niger AS0023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of Aspergillus tamarii mycelial fructosyltransferase (m-FTase), optimized FOS production, and evaluation of its anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exopolysaccharide and Kestose Production by Lactobacillus sanfranciscensis LTH2590 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of fructosyl transferase by Aspergillus oryzae CFR 202 in solid-state fermentation using agricultural by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal of Food Engineering and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 11. researchgate.net [researchgate.net]

Neokestose: From Discovery to Biotechnological Production - A Technical Guide

Abstract

Neokestose, a functional trisaccharide, has garnered increasing interest within the scientific and industrial communities for its prebiotic properties and potential health benefits. This technical guide provides a comprehensive overview of the discovery, historical context, and biotechnological production of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the key milestones, experimental methodologies, and enzymatic pathways related to this unique fructooligosaccharide. The document summarizes quantitative data in structured tables and employs Graphviz diagrams to visually represent complex biochemical processes, ensuring clarity and accessibility for a technical audience.

Introduction

This compound is a non-reducing trisaccharide [β-D-fructofuranosyl-(2→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside]. Unlike its isomers, 1-kestose (B104855) and 6-kestose, this compound features a fructosyl residue linked to the C6 of the glucose moiety of sucrose (B13894). This structural distinction confers unique physicochemical and biological properties, including a superior bifidogenicity. This guide traces the scientific journey from its initial identification in the mid-20th century to modern enzymatic synthesis methods, providing a foundational resource for ongoing research and development.

Discovery and Historical Context

The discovery of this compound can be traced back to two independent lines of research in the mid-20th century.

Enzymatic Synthesis by Yeast Invertase (1954)

The first report of a trisaccharide with the structure of this compound came from the work of D. Gross, P. H. Blanchard, and D. J. Bell in 1954.[1] They identified a novel trisaccharide formed from the action of yeast invertase on sucrose and named it "this compound" to distinguish it from the known kestoses. Their work laid the foundational understanding of this compound as a product of enzymatic transfructosylation.

Isolation from a Natural Source: Maple Sap (1961)

Several years later, in 1961, S. Haq and G.A. Adams isolated this compound from the sap of the sugar maple (Acer saccharum).[2][3] This was a significant finding as it established the presence of this compound in nature. Subsequent research has identified this compound in other natural sources, including asparagus and onion bulbs.[4]

These parallel discoveries highlighted the dual origins of this compound knowledge: as a product of enzymatic synthesis and as a naturally occurring plant oligosaccharide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₁₆ | |

| Molar Mass | 504.44 g/mol | |

| Structure | β-D-Fruf-(2→6)-α-D-Glcp-(1→2)-β-D-Fruf | |

| Type | Trisaccharide, Fructooligosaccharide (FOS) | |

| Solubility | High in water | |

| Sweetness | Approximately 30% that of sucrose | |

| Stability | More stable to heat and acid than other FOS | [5] |

Experimental Protocols

This section details the methodologies employed in the seminal studies on this compound, as well as modern techniques for its isolation and synthesis.

Original Isolation and Identification Protocols

4.1.1. Isolation from Maple Sap (Adapted from Haq and Adams, 1961)

The original protocol for isolating this compound from maple sap involved a multi-step process of purification and characterization.

-

Initial Treatment: Maple sap was concentrated under reduced pressure.

-

Precipitation: The concentrated syrup was treated with ethanol (B145695) to precipitate higher oligosaccharides.

-

Charcoal-Celite Column Chromatography: The soluble fraction was subjected to chromatography on a charcoal-Celite column. Elution was carried out with a gradient of increasing concentrations of aqueous ethanol.

-

Cellulose (B213188) Column Chromatography: Fractions containing trisaccharides were further purified by chromatography on a cellulose column using a butanol-ethanol-water solvent system.

-

Crystallization: The purified this compound was crystallized from a supersaturated aqueous ethanol solution.

4.1.2. Enzymatic Synthesis and Characterization (Adapted from Gross, Blanchard, and Bell, 1954)

The pioneering work on the enzymatic synthesis of this compound utilized yeast invertase.

-

Reaction Mixture: A concentrated solution of sucrose (e.g., 50% w/v) was incubated with a preparation of yeast invertase at a controlled temperature and pH.

-

Termination of Reaction: The reaction was stopped by heat inactivation of the enzyme.

-

Separation of Oligosaccharides: The resulting mixture of sugars was separated using paper chromatography.

-

Characterization: The structure of the isolated "this compound" was determined through classical carbohydrate chemistry techniques, including methylation analysis and acid hydrolysis, to identify the constituent monosaccharides and their linkages.

Modern Enzymatic Synthesis of this compound

Modern methods for this compound production primarily rely on the transfructosylation activity of specific enzymes. The two key enzymes involved are β-fructofuranosidases (FFases) and 6G-fructan:fructan fructosyltransferases (6G-FFTs).

4.2.1. Synthesis using β-Fructofuranosidase (Ffase)

-

Enzyme Source: β-fructofuranosidases with high transfructosylating activity are sourced from various microorganisms, including Schwanniomyces occidentalis and Xanthophyllomyces dendrorhous.[6]

-

Substrate: High concentrations of sucrose (e.g., 200 g/L) are used as the substrate.[7]

-

Reaction Conditions: The reaction is typically carried out in a buffered solution (e.g., 0.2 M sodium acetate, pH 5.5) at an optimal temperature for the specific enzyme (e.g., 50 °C).[7]

-

Product Purification: The reaction mixture, containing fructose, glucose, residual sucrose, and various fructooligosaccharides (FOS), is purified using techniques such as chromatography to isolate this compound.

4.2.2. Synthesis using 6G-Fructan:Fructan Fructosyltransferase (6G-FFT)

-

Enzyme Source: 6G-FFT is primarily found in plants such as asparagus and onion. Recombinant expression systems can be used for large-scale production.

-

Substrates: This enzyme catalyzes the transfer of a fructosyl group from a donor FOS, such as 1-kestose, to an acceptor molecule, which is typically sucrose.

-

Reaction Mechanism: The reaction involves the cleavage of the β-(2→1) linkage in 1-kestose and the formation of a new β-(2→6) linkage to the glucose moiety of sucrose, yielding this compound.

Signaling Pathways and Biological Activity

While research into the specific signaling pathways modulated by this compound is ongoing, its primary biological activity is recognized as its prebiotic effect.

Prebiotic Activity

This compound is selectively fermented by beneficial gut bacteria, particularly Bifidobacterium species. This fermentation leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs play a crucial role in maintaining gut health, modulating the immune system, and influencing host metabolism.

The diagram below illustrates the general pathway of this compound utilization by gut microbiota.

Caption: Metabolic pathway of this compound in the gut.

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymatic production of this compound.

| Enzyme | Source Organism | Substrate(s) | Key Product(s) | Yield/Concentration | Reference |

| β-Fructofuranosidase | Schwanniomyces occidentalis | Sucrose (200 g/L) | 6-kestose, this compound | 62 g/L (total fructosylated products) | [6] |

| β-Fructofuranosidase | Xanthophyllomyces dendrorhous | Sucrose (600 g/L) | This compound, 1-kestose, Neonystose | 59.1 g/L (this compound) | |

| Levansucrase | Bacillus subtilis | Sucrose | This compound, 6-kestose, 1-kestose | Product ratios vary with reaction time | [8] |

| 6G-Fructosyltransferase | Onion (Allium cepa) | 1-kestose + Sucrose | This compound | - | [9] |

Experimental and Logical Workflows

General Workflow for this compound Production and Analysis

The diagram below outlines a typical workflow from enzyme production to the analysis of this compound.

Caption: Workflow for this compound production and analysis.

Enzymatic Synthesis Pathways of Kestose Isomers

The following diagram illustrates the enzymatic pathways leading to the synthesis of the three kestose isomers from sucrose.

Caption: Enzymatic synthesis of kestose isomers.

Conclusion

The journey of this compound from a laboratory curiosity to a promising prebiotic has been driven by advancements in analytical chemistry and biotechnology. This guide has provided a detailed overview of its discovery, the evolution of its production methods, and its primary biological role. The provided experimental frameworks and quantitative data serve as a valuable resource for researchers aiming to explore the full potential of this compound in functional foods, pharmaceuticals, and other applications. Future research will likely focus on elucidating its specific effects on host signaling pathways and optimizing its industrial-scale production.

References

- 1. This compound: a trisaccharide formed from sucrose by yeast invertase - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Correction: Sato et al. Separation of Fructosyl Oligosaccharides in Maple Syrup by Using Charged Aerosol Detection. Foods 2021, 10, 3160 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of recombinant β-fructofuranosidase from Bifidobacterium adolescentis G1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational designed mutagenesis of levansucrase from Bacillus licheniformis 8-37-0-1 for product specificity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01391B [pubs.rsc.org]

- 7. Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular insight into regioselectivity of transfructosylation catalyzed by GH68 levansucrase and β-fructofuranosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cloning of Sucrose:Sucrose 1-Fructosyltransferase from Onion and Synthesis of Structurally Defined Fructan Molecules from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Effects of Neokestose Consumption: A Technical Guide

Introduction

Neokestose is a trisaccharide and a type of fructooligosaccharide (FOS) with a unique β-(2→6) glycosidic linkage, which confers it with notable prebiotic properties and chemical stability. As a functional food ingredient, it is gaining increasing interest within the research, scientific, and drug development communities for its potential to modulate physiological processes. This technical guide provides an in-depth overview of the current understanding of the physiological effects of this compound consumption, with a focus on its impact on the gut microbiota, metabolic health, and cellular signaling pathways.

Prebiotic Effects on Gut Microbiota

This compound has demonstrated significant prebiotic activity, selectively promoting the growth of beneficial gut bacteria while inhibiting potentially pathogenic species. In vitro fermentation studies using human fecal slurries have shown that this compound is readily utilized by bifidobacteria and lactobacilli.

Modulation of Bacterial Populations

Consumption of this compound leads to a significant shift in the composition of the gut microbiota. It has been shown to have a more pronounced bifidogenic effect than some commercial FOS preparations.[1]

Table 1: Quantitative Changes in Gut Microbiota Following this compound Fermentation

| Bacterial Group | Change in Population | Source |

| Bifidobacterium sp. | Increased | [1] |

| Lactobacillus sp. | Increased | [1] |

| Coliforms | Decreased | [1] |

| Clostridia | Decreased | [1] |

| Bacteroides | Decreased | [1] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436). These metabolites play a crucial role in maintaining gut health and have systemic effects on the host's metabolism. While specific quantitative data for this compound is emerging, studies on related FOS provide an indication of the expected SCFA profile.

Table 2: Representative Short-Chain Fatty Acid Production from Fructooligosaccharide Fermentation

| SCFA | Concentration (mmol/g) | Source |

| Acetate | Data not available | |

| Propionate | Data not available | |

| Butyrate | Data not available |

Note: Specific concentrations for this compound fermentation are not yet widely reported. The values will be updated as more research becomes available.

Metabolic Health

This compound consumption has been shown to have beneficial effects on metabolic health, particularly in the context of glucose regulation.

Attenuation of Postprandial Glycemia

In a study involving streptozotocin-induced diabetic rats, oral administration of this compound was found to significantly suppress the increase in plasma glucose levels following sucrose (B13894) administration.[2] This effect is attributed, in part, to the inhibition of glycosidase activity by this compound and its acid hydrolysis product, blastose.[2]

Table 3: Effect of this compound on Plasma Glucose in Streptozotocin-Induced Diabetic Rats

| Treatment Group | Peak Plasma Glucose Increase (mg/dL) | Area Under the Curve (AUC) | Source |

| Sucrose only | Data not available | Data not available | [2] |

| Sucrose + this compound | Significantly lower than sucrose only | Significantly lower than sucrose only | [2] |

Cellular and Molecular Mechanisms

This compound has been shown to exert its effects through the modulation of key cellular signaling pathways, particularly the NF-κB pathway, which is a central regulator of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

In a study on human melanoma cells, this compound treatment led to a reduction in the phosphorylation of IκB, an inhibitor of NF-κB. This inhibition of IκB phosphorylation prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate the transcription of its target genes, which include pro-inflammatory cytokines and cell survival proteins.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the physiological effects of this compound.

In Vitro Fecal Fermentation

Objective: To assess the prebiotic potential of this compound by measuring changes in bacterial populations and SCFA production in a simulated colonic environment.

Methodology:

-

Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are collected and homogenized in an anaerobic buffer.

-

Fermentation: The fecal slurry is used to inoculate a fermentation medium containing this compound as the primary carbohydrate source. Control fermentations are run without a carbohydrate source or with a known prebiotic (e.g., inulin) for comparison.

-

Incubation: The cultures are incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).

-

Analysis:

-

Microbiota Composition: Bacterial DNA is extracted from samples taken at different time points and analyzed using 16S rRNA gene sequencing or qPCR to quantify changes in specific bacterial populations.

-

SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Streptozotocin-Induced Diabetic Rat Model

Objective: To evaluate the effect of this compound on glycemic control in a model of type 1 diabetes.

Methodology:

-

Induction of Diabetes: Diabetes is induced in adult male rats (e.g., Wistar or Sprague-Dawley) by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in a citrate (B86180) buffer.

-

Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a specified threshold (e.g., >250 mg/dL) are considered diabetic.

-

Treatment: Diabetic rats are orally administered a solution of sucrose with or without this compound.

-

Blood Glucose Monitoring: Blood samples are collected at various time points after administration to measure plasma glucose concentrations.

-

Data Analysis: The area under the curve (AUC) for the glucose response is calculated to quantify the overall glycemic effect.

Future Directions

The current body of research provides a strong foundation for the potential health benefits of this compound. However, further studies are warranted to fully elucidate its physiological effects. Key areas for future investigation include:

-

Human Clinical Trials: Well-controlled human intervention studies are needed to confirm the prebiotic and metabolic effects of this compound observed in in vitro and animal models.

-

Dose-Response Studies: Determining the optimal dosage of this compound for various health benefits is crucial for its application as a functional food ingredient or therapeutic agent.

-

Mechanistic Studies: Further research is required to unravel the detailed molecular mechanisms by which this compound modulates cellular signaling pathways and interacts with the host immune system.

-

Impact on Mineral Absorption: While fructans, in general, are known to enhance mineral absorption, specific studies on this compound are needed to quantify its effect on the bioavailability of minerals such as calcium and magnesium.

This compound is a promising prebiotic with demonstrated beneficial effects on gut microbiota and metabolic health. Its unique chemical structure contributes to its stability and potent bifidogenic activity. The ability of this compound to modulate the NF-κB signaling pathway suggests potential anti-inflammatory and chemopreventive properties that merit further investigation. As research in this area continues, this compound may emerge as a valuable ingredient for the development of functional foods and novel therapeutic strategies aimed at improving human health.

References

The Prebiotic Mechanism of Neokestose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neokestose, a naturally occurring fructooligosaccharide (FOS), is emerging as a potent prebiotic with significant potential for modulating the gut microbiome and influencing host health. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound as a prebiotic. It details its selective fermentation by beneficial gut bacteria, the subsequent production of short-chain fatty acids (SCFAs), and the downstream signaling pathways that impact gut barrier function and inflammatory responses. This document synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes to support further research and development in this area.

Introduction

The human gut harbors a complex and dynamic ecosystem of microorganisms that play a pivotal role in health and disease. Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. This compound, a trisaccharide composed of a fructose (B13574) molecule linked to the glucose unit of a sucrose (B13894) molecule via a β-(2,6) linkage, has demonstrated superior prebiotic effects compared to some commercially available FOS. Its unique structure influences its fermentation profile, leading to specific changes in the gut microbial composition and metabolite production.

Core Mechanism of Action

The prebiotic action of this compound is a multi-step process involving selective fermentation by the gut microbiota, production of beneficial metabolites, and subsequent interaction of these metabolites with the host's intestinal cells.

Selective Fermentation by Gut Microbiota

This compound is selectively fermented by beneficial bacteria, primarily belonging to the genera Bifidobacterium and Lactobacillus. This selective utilization leads to an increase in the populations of these beneficial microbes, while simultaneously inhibiting the growth of potentially pathogenic bacteria such as Clostridium and Bacteroides.[1] This modulation of the gut microbial balance is a hallmark of this compound's prebiotic activity.

Table 1: Modulation of Gut Microbiota by this compound-Containing Fructooligosaccharides (FOS)

| Bacterial Group | Change in Abundance | Reference |

| Bifidobacterium | Significantly Increased | [1][2] |

| Lactobacillus | Increased | [1] |

| Clostridium | Decreased | [1] |

| Bacteroides | Decreased | [1] |

| Faecalibacterium prausnitzii | Potentially Increased (based on kestose data) | [3] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria results in the production of short-chain fatty acids (SCFAs), principally acetate, propionate, and butyrate (B1204436). These metabolites play a crucial role in maintaining gut homeostasis. A study comparing a microbial-FOS mixture containing this compound to a commercial FOS (Raftilose® P95) demonstrated a significantly higher production of total SCFAs, propionate, and butyrate with the this compound-containing mixture.[2]

Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of this compound-Containing FOS vs. Commercial FOS (Raftilose® P95) after 24 hours

| Short-Chain Fatty Acid | Microbial-FOS (with this compound) (g/L) | Raftilose® P95 (g/L) | Negative Control (g/L) |

| Acetate | 3.03 ± 0.38 | 2.58 ± 0.52 | 1.83 ± 0.38 |

| Propionate | 1.18 ± 0.19 | 0.98 ± 0.25 | 0.45 ± 0.15 |

| Butyrate | 1.08 ± 0.16 | 0.62 ± 0.21 | 0.34 ± 0.11 |

| Total SCFAs | 5.29 ± 0.48 | 4.18 ± 0.76 | 2.62 ± 0.50 |

Data adapted from a study by Nobre et al. (2020), representing the mean ± standard deviation from the fermentation of fecal samples from five donors.[2]

Signaling Pathways and Physiological Effects

The SCFAs produced from this compound fermentation, particularly butyrate, act as signaling molecules that influence various physiological processes in the gut.

Enhancement of Gut Barrier Function

Butyrate is the preferred energy source for colonocytes and plays a vital role in strengthening the intestinal barrier. It upregulates the expression of tight junction proteins, such as claudins and occludin, which seal the paracellular space between intestinal epithelial cells, thereby reducing intestinal permeability.

Figure 1: this compound fermentation leads to butyrate production, which strengthens the intestinal barrier.

Immunomodulatory Effects and Anti-inflammatory Action

This compound and its fermentation product, butyrate, exhibit significant immunomodulatory and anti-inflammatory properties.

-

Direct Inhibition of NF-κB by this compound: Studies have shown that this compound itself can directly inhibit the activation of Nuclear Factor-kappa B (NF-κB) in intestinal epithelial cells.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

-

Butyrate-Mediated Anti-inflammatory Pathways: Butyrate exerts its anti-inflammatory effects through several mechanisms:

-

Inhibition of Histone Deacetylases (HDACs): Butyrate is a potent HDAC inhibitor. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which results in the suppression of pro-inflammatory gene expression.

-

Activation of G-protein Coupled Receptors (GPCRs): Butyrate activates GPR43 and GPR109A on the surface of intestinal epithelial and immune cells, triggering anti-inflammatory signaling cascades.

-

Figure 2: Anti-inflammatory mechanisms of this compound and its metabolite, butyrate.

Experimental Protocols

This section outlines a general methodology for an in vitro batch fermentation model to assess the prebiotic potential of this compound.

In Vitro Gastrointestinal Digestion and Fecal Fermentation

Objective: To simulate the digestion of this compound in the upper gastrointestinal tract and its subsequent fermentation by the colonic microbiota.

Materials:

-

This compound

-

Simulated salivary, gastric, and intestinal fluids

-

Digestive enzymes (e.g., α-amylase, pepsin, pancreatin)

-

Fresh fecal samples from healthy human donors

-

Anaerobic fermentation medium (e.g., YCFA medium)

-

Anaerobic chamber

-

Gas chromatograph (GC) for SCFA analysis

-

qPCR or 16S rRNA gene sequencing platform for microbial analysis

Figure 3: General experimental workflow for in vitro evaluation of this compound.

Procedure:

-

In Vitro Digestion:

-

Subject this compound to a sequential digestion process simulating the oral, gastric, and intestinal phases using appropriate simulated fluids and enzymes.

-

Incubate at 37°C with agitation at each stage for the prescribed duration.

-

-

Fecal Slurry Preparation:

-

Within an anaerobic chamber, homogenize fresh fecal samples (1:10 w/v) in an anaerobic buffer (e.g., phosphate-buffered saline).

-

-

In Vitro Fermentation:

-

Add the digested this compound sample to sterile tubes containing anaerobic fermentation medium.

-

Inoculate each tube with the fecal slurry.

-

Incubate anaerobically at 37°C for a defined period (e.g., 0, 12, 24, 48 hours).

-

-

Sample Analysis:

-

At each time point, collect aliquots for SCFA and microbial analysis.

-

SCFA Analysis: Centrifuge the samples, and analyze the supernatant for acetate, propionate, and butyrate concentrations using gas chromatography.

-

Microbial Analysis: Extract DNA from the cell pellets and perform quantitative PCR (qPCR) to quantify specific bacterial groups or 16S rRNA gene sequencing for comprehensive microbiota profiling.

-

Conclusion

This compound demonstrates a robust and multifaceted mechanism of action as a prebiotic. Its selective fermentation by beneficial gut bacteria leads to a favorable shift in the gut microbial composition and the production of significant amounts of SCFAs, particularly butyrate. These metabolites, along with this compound itself, exert beneficial effects on the host by enhancing gut barrier integrity and attenuating inflammatory responses through the modulation of key signaling pathways. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in the context of gut health and related systemic conditions. Future research should focus on elucidating the dose-dependent effects of pure this compound and its impact on the gut microbiome and host health in human clinical trials.

References

Solubility and Stability of Neokestose Under Different pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokestose, a naturally occurring fructooligosaccharide (FOS), is gaining significant attention in the pharmaceutical and nutraceutical industries for its potential prebiotic properties and other health benefits. As a trisaccharide composed of two fructose (B13574) units and one glucose unit, its physicochemical properties, particularly its solubility and stability under varying pH conditions, are critical for formulation development, processing, and understanding its behavior in physiological environments. This technical guide provides an in-depth overview of the current scientific understanding of this compound's solubility and stability, with a focus on the impact of pH.

Solubility of this compound

This compound is generally recognized as a water-soluble carbohydrate.[1] The presence of multiple hydroxyl groups in its structure facilitates hydrogen bonding with water molecules, leading to its solubility. However, quantitative data on the solubility of this compound across a range of pH values is limited in publicly available literature. To provide a practical reference, data for the closely related isomer, 1-kestose, can be considered.

Table 1: Aqueous Solubility of Kestose Isomers

| Compound | pH | Temperature (°C) | Solubility |

| 1-Kestose | 7.2 (PBS) | Not Specified | 5 mg/mL[2] |

| This compound | Not Specified | Not Specified | Data not available |

It is important to note that the solubility of oligosaccharides can be influenced by factors such as temperature, the presence of other solutes, and the ionic strength of the solution. While pH is not expected to drastically alter the solubility of neutral carbohydrates like this compound in the acidic to neutral range, extreme pH values could potentially influence its conformation and interactions with the solvent, thereby affecting solubility.

Stability of this compound under Different pH Conditions

The stability of this compound is highly dependent on pH and temperature. The glycosidic bonds in its structure are susceptible to hydrolysis, particularly under acidic conditions.

Acidic Conditions (pH < 7)

This compound undergoes acid-catalyzed hydrolysis, which involves the cleavage of its glycosidic linkages. The rate of hydrolysis is significantly influenced by the pH and temperature. Studies have shown that this compound is relatively stable at mildly acidic pH but degrades rapidly in highly acidic environments, such as those found in the stomach.

One study investigated the acid hydrolysis of this compound in artificial gastric juice (AGJ) at 37°C.[3] The findings are summarized in the table below.

Table 2: Degradation of this compound in Artificial Gastric Juice (37°C)

| pH | Time (minutes) | Remaining this compound (%) |

| 1.0 | 0 | 100 |

| 1.0 | 60 | Not specified, but decreasing |

| 1.0 | 120 | Not specified, but decreasing |

| 1.0 | 240 | ~20[3] |

| 2.0 | 240 | Almost no change[3] |

| 3.0 | 240 | Almost no change[3] |

The primary degradation products of this compound under acidic conditions are its constituent monosaccharides (glucose and fructose) and the disaccharide blastose.[3] The hydrolysis pathway is illustrated below.

Neutral and Alkaline Conditions (pH ≥ 7)

General literature on fructooligosaccharides suggests that they are more stable in neutral to slightly acidic conditions.[4] While specific kinetic data for this compound degradation in neutral and alkaline solutions is scarce, it is known that under strongly alkaline conditions (pH > 11-12) and particularly at elevated temperatures, degradation of fructans can occur.[5] This degradation in alkaline environments can involve the cleavage of glycosidic bonds and other rearrangements. For instance, the fructofuranosyl linkage in some glycosides has been shown to cleave at temperatures between 130-140°C in alkaline solutions.[5]

Experimental Protocols

Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the aqueous solubility of this compound at a specific pH and temperature.

Methodology:

-

Preparation of Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, 9).

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in a sealed container.

-

Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the samples at high speed or filter through a 0.45 µm syringe filter to separate the undissolved this compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).

Determination of this compound Stability

This protocol describes a method to assess the stability of this compound over time at different pH values.

References

- 1. Preparation, Structural Characterisation, and Bioactivities of Fructans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound suppresses the increase in plasma glucose caused by oral administration of sucrose in a streptozotocin‑induced diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Neokestose: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neokestose, a naturally occurring fructooligosaccharide (FOS), is gaining significant attention within the scientific community for its potential applications in human health and drug development. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, enzymatic synthesis, and biological activities. Detailed experimental protocols for its analysis, synthesis, and evaluation of its prebiotic and anti-inflammatory effects are presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is a trisaccharide composed of two fructose (B13574) units and one glucose unit. As a member of the fructooligosaccharide family, it is recognized for its prebiotic properties, selectively promoting the growth of beneficial gut bacteria. Beyond its role in gut health, recent studies have elucidated its potential in modulating key signaling pathways associated with inflammation and cell proliferation, highlighting its promise as a therapeutic agent. This guide aims to provide an in-depth technical understanding of this compound, from its basic characteristics to its complex biological functions and the methodologies used to study them.

Core Chemical and Physical Properties

This compound is a non-reducing sugar with a branched structure, which contributes to its chemical stability.[1]

| Property | Value | Source |

| CAS Number | 3688-75-3 | [][3] |

| Molecular Formula | C18H32O16 | [][3][4][5][6] |

| Molecular Weight | 504.44 g/mol | [] |

| Synonyms | 6G-kestotriose, neo-Kestose | [3] |

Enzymatic Synthesis of this compound

This compound can be synthesized enzymatically through the action of fructosyltransferases (FTases) on sucrose (B13894). The following protocol is a generalized procedure based on common laboratory practices.[7][8]

Experimental Protocol: Enzymatic Synthesis

Objective: To synthesize this compound from sucrose using a commercially available fructosyltransferase.

Materials:

-

Sucrose

-

Fructosyltransferase (e.g., from Aspergillus niger)

-

Sodium acetate (B1210297) buffer (pH 5.5)

-

Deionized water

-

Reaction vessel (e.g., Erlenmeyer flask)

-

Shaking incubator

-

Water bath or heat block for reaction termination

-

HPLC system for analysis

Procedure:

-

Substrate Preparation: Prepare a concentrated sucrose solution (e.g., 600 g/L) in sodium acetate buffer.

-

Enzyme Addition: Add fructosyltransferase to the sucrose solution. The optimal enzyme concentration should be determined empirically but can start at approximately 10 U/g of sucrose.

-

Reaction Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 55°C) for a specified duration (e.g., 24-48 hours).

-

Reaction Termination: Terminate the enzymatic reaction by heating the mixture to 90-100°C for 10-15 minutes to denature the enzyme.

-

Product Analysis: Analyze the composition of the reaction mixture, including the yield of this compound, using HPLC.

Logical Workflow for this compound Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Prebiotic Activity of this compound

This compound has demonstrated significant prebiotic activity by selectively stimulating the growth of beneficial gut microorganisms, such as Bifidobacterium and Lactobacillus, while inhibiting the growth of potential pathogens.[9][10]

Experimental Protocol: In Vitro Fermentation Model

Objective: To assess the prebiotic activity of this compound using an in vitro human fecal fermentation model.

Materials:

-

Fresh human fecal samples from healthy donors

-

Basal nutrient medium (e.g., containing peptone, yeast extract, salts)

-

This compound (as the sole carbohydrate source)

-

Positive control (e.g., inulin)

-

Negative control (no carbohydrate)

-

Anaerobic chamber or system

-

pH meter

-

Gas chromatograph (for short-chain fatty acid analysis)

-

qPCR or 16S rRNA sequencing platform for microbial analysis

Procedure:

-

Fecal Slurry Preparation: Prepare a fecal slurry (e.g., 10% w/v) in a sterile anaerobic buffer.

-

Inoculation: In an anaerobic environment, inoculate the basal medium containing this compound, the positive control, or no carbohydrate with the fecal slurry.

-

Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24-48 hours).

-

Sampling: At various time points, collect samples for analysis.

-

pH Measurement: Measure the pH of the culture medium.

-

Microbial Community Analysis: Extract DNA from the samples and analyze the microbial composition using qPCR for specific bacterial groups or 16S rRNA gene sequencing for a comprehensive profile.

-

Short-Chain Fatty Acid (SCFA) Analysis: Analyze the concentration of SCFAs (e.g., acetate, propionate, butyrate) in the culture supernatant by gas chromatography.

Inhibition of NF-κB Signaling Pathway

Recent research has revealed that this compound can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses and cell survival.[1] This finding suggests a potential therapeutic role for this compound in inflammatory diseases and certain cancers.

Mechanism of Action

This compound has been shown to suppress the viability of melanoma cells by inhibiting the NF-κB pathway.[1] The proposed mechanism involves the reduction of phosphorylated IκB (p-IκB) levels. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those involved in cell proliferation like cyclin D1. By reducing the levels of p-IκB, this compound prevents the degradation of IκB, thereby keeping NF-κB in the cytoplasm and inhibiting its downstream signaling.

This compound Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway by preventing IκB phosphorylation.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To determine the effect of this compound on the protein expression levels of key components of the NF-κB signaling pathway in a relevant cell line (e.g., A2058 melanoma cells).[1]

Materials:

-

A2058 human melanoma cell line

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-IκB, anti-IκB, anti-cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture A2058 cells to a suitable confluency and treat with varying concentrations of this compound for a specified time.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound.

Experimental Protocol: HPLC Analysis

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 or equivalent, equipped with a Refractive Index Detector (RID).[11]

-

Column: Synergi™ Hydro-RP C18 with polar endcapping (150 × 4.6 mm, 4 μm) or a suitable carbohydrate analysis column.[11]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[12]

-

Flow Rate: 0.9 mL/min.[12]

-

Injection Volume: 20 µL.[11]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Sample Preparation: Dilute the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Generate a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.

Conclusion

This compound is a promising bioactive compound with significant potential in the fields of nutrition and medicine. Its well-established prebiotic effects, coupled with emerging evidence of its ability to modulate critical signaling pathways like NF-κB, make it a compelling candidate for further investigation and development. This technical guide provides a foundational understanding and practical methodologies to aid researchers and drug development professionals in exploring the full therapeutic potential of this compound.

References

- 1. This compound suppresses the growth of human melanoma A2058 cells via inhibition of the nuclear factor‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C18H32O16 | CID 14282017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS 470-69-9: 1-Kestose | CymitQuimica [cymitquimica.com]

- 7. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Assessment of Prebiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. air.unipr.it [air.unipr.it]